molecular formula C11H13BN2O3 B14093901 (2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14093901
M. Wt: 232.05 g/mol
InChI Key: OPORGTKRGANRBU-UHFFFAOYSA-N
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Description

(2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a methyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the methyl group.

    Attachment of the Imidazole to the Phenyl Ring: This step involves the coupling of the imidazole derivative with a phenyl ring that has a leaving group, such as a halide, in the para position relative to the methoxy group.

    Introduction of the Boronic Acid Group: The final step involves the conversion of a suitable precursor, such as a boronate ester, to the boronic acid group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)boronic acid: Lacks the imidazole moiety, making it less versatile in biological applications.

    (4-Methyl-1H-imidazol-1-yl)phenylboronic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    (2-Methoxyphenyl)boronic acid: Lacks the imidazole moiety, reducing its potential for hydrogen bonding and π-π interactions.

Uniqueness

(2-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the methoxy group and the methyl-imidazole moiety. This combination enhances its solubility, reactivity, and ability to interact with a wide range of molecular targets, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[2-methoxy-4-(4-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c1-8-6-14(7-13-8)9-3-4-10(12(15)16)11(5-9)17-2/h3-7,15-16H,1-2H3

InChI Key

OPORGTKRGANRBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=C(N=C2)C)OC)(O)O

Origin of Product

United States

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